7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane
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Overview
Description
7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane is an organic compound characterized by the presence of a heptane chain substituted with a 3,4-dichlorophenyl group and a chlorine atom at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzene and heptanone.
Chlorination: The heptanone undergoes chlorination at the first carbon position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated heptanone is then coupled with 3,4-dichlorobenzene in the presence of a suitable catalyst, such as aluminum chloride, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-(3,4-dichlorophenyl)-6-methoxy-3,4-dihydroisoquinoline
- 7-Chloro-1-(3,4-dichlorophenyl)-2-(3,4-dimethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Chloro-1-(3,4-dichlorophenyl)-1H-1,3-benzodiazole-2-thiol
Uniqueness
7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane is unique due to its specific structural features, such as the presence of a heptane chain and multiple chlorine substitutions
Properties
IUPAC Name |
7-chloro-1-(3,4-dichlorophenyl)heptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3O/c14-8-4-2-1-3-5-13(17)10-6-7-11(15)12(16)9-10/h6-7,9H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKKSNVLIIEYBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCCCl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645151 |
Source
|
Record name | 7-Chloro-1-(3,4-dichlorophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-02-9 |
Source
|
Record name | 7-Chloro-1-(3,4-dichlorophenyl)-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1-(3,4-dichlorophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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